molecular formula C23H18ClN3O5 B5370088 (4E)-2-(3-chloro-4-methylphenyl)-4-[[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene]-5-methylpyrazol-3-one

(4E)-2-(3-chloro-4-methylphenyl)-4-[[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene]-5-methylpyrazol-3-one

Cat. No.: B5370088
M. Wt: 451.9 g/mol
InChI Key: OCMFNLSNMYEJES-YBFXNURJSA-N
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Description

(4E)-2-(3-chloro-4-methylphenyl)-4-[[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene]-5-methylpyrazol-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazolone core, substituted with various functional groups that contribute to its reactivity and potential utility.

Properties

IUPAC Name

(4E)-2-(3-chloro-4-methylphenyl)-4-[[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene]-5-methylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O5/c1-13-4-5-15(10-20(13)24)26-23(28)19(14(2)25-26)11-17-7-9-22(32-17)18-8-6-16(31-3)12-21(18)27(29)30/h4-12H,1-3H3/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMFNLSNMYEJES-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)OC)[N+](=O)[O-])C(=N2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=C(C=C(C=C4)OC)[N+](=O)[O-])/C(=N2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(3-chloro-4-methylphenyl)-4-[[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene]-5-methylpyrazol-3-one typically involves multi-step organic reactions. One common approach is the condensation of 3-chloro-4-methylbenzaldehyde with 5-(4-methoxy-2-nitrophenyl)furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with 5-methylpyrazolone under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-(3-chloro-4-methylphenyl)-4-[[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene]-5-methylpyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The presence of chloro and nitro groups allows for nucleophilic substitution reactions, where these groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically conducted under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (4E)-2-(3-chloro-4-methylphenyl)-4-[[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene]-5-methylpyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4E)-2-(3-chloro-4-methylphenyl)-4-[[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene]-5-methylpyrazol-3-one lies in its specific combination of functional groups, which confer unique reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial purposes.

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